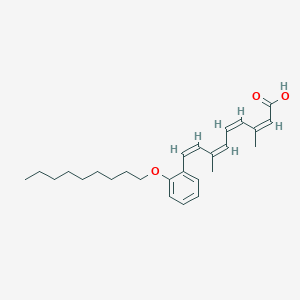

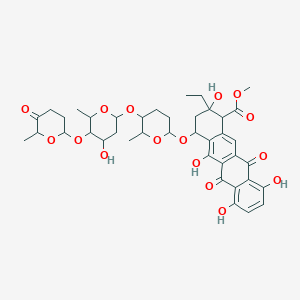

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

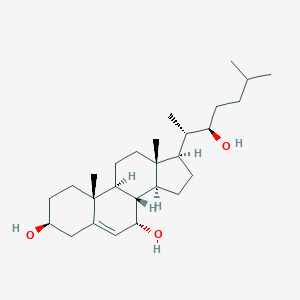

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid is a synthetic compound that belongs to the family of carotenoids. It is also known as astaxanthin, which is a red pigment that is found in various marine organisms such as salmon, trout, shrimp, and krill. Astaxanthin has been shown to have numerous health benefits due to its potent antioxidant and anti-inflammatory properties.

Mechanism of Action

Astaxanthin's mechanism of action is primarily due to its potent antioxidant properties. It can scavenge free radicals and reactive oxygen species (ROS) that can cause oxidative damage to cells and tissues. Astaxanthin can also modulate various signaling pathways involved in inflammation and immune responses, which can help reduce inflammation and prevent chronic diseases.

Biochemical and Physiological Effects:

Astaxanthin has been shown to have numerous biochemical and physiological effects on the body. It can help improve cardiovascular health by reducing oxidative stress and inflammation, improving lipid profiles, and reducing blood pressure. Astaxanthin can also improve cognitive function and prevent neurodegenerative diseases by reducing oxidative stress and inflammation in the brain. Additionally, astaxanthin can help improve skin health by reducing UV-induced damage and improving skin elasticity and hydration.

Advantages and Limitations for Lab Experiments

Astaxanthin has several advantages for lab experiments. It is a potent antioxidant and anti-inflammatory agent, which can help reduce oxidative stress and inflammation in cells and tissues. Astaxanthin is also available in pure form, which makes it easy to use in various experiments. However, astaxanthin has some limitations for lab experiments. It is a relatively expensive compound, which can limit its use in large-scale experiments. Additionally, astaxanthin can be unstable under certain conditions, which can affect its potency and efficacy.

Future Directions

There are several future directions for astaxanthin research. One area of research is to investigate its potential use in the prevention and treatment of metabolic disorders such as obesity and type 2 diabetes. Astaxanthin has been shown to have beneficial effects on glucose metabolism and insulin sensitivity, which make it a promising candidate for metabolic disorders. Another area of research is to investigate its potential use in sports nutrition and performance. Astaxanthin has been shown to improve endurance and reduce muscle damage in athletes, which can improve performance. Finally, there is a need for more research on the safety and toxicity of astaxanthin, especially at high doses.

Synthesis Methods

Astaxanthin is synthesized from the microalga Haematococcus pluvialis. The microalga is grown in large-scale outdoor cultures, and the astaxanthin is extracted from the cells using a solvent extraction method. The crude extract is then purified using various chromatographic techniques to obtain pure astaxanthin. Alternatively, astaxanthin can also be synthesized chemically using a Wittig reaction between a β-ketoester and an aldehyde.

Scientific Research Applications

Astaxanthin has been extensively studied for its health benefits in various scientific research studies. It has been shown to have potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the prevention and treatment of various diseases such as cardiovascular disease, cancer, neurodegenerative diseases, and metabolic disorders. Astaxanthin has also been shown to have immunomodulatory effects, which can help boost the immune system and prevent infections.

properties

CAS RN |

103009-91-2 |

|---|---|

Product Name |

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid |

Molecular Formula |

C10H6BrI |

Molecular Weight |

396.6 g/mol |

IUPAC Name |

(2Z,4Z,6Z,8Z)-3,7-dimethyl-9-(2-nonoxyphenyl)nona-2,4,6,8-tetraenoic acid |

InChI |

InChI=1S/C26H36O3/c1-4-5-6-7-8-9-12-20-29-25-17-11-10-16-24(25)19-18-22(2)14-13-15-23(3)21-26(27)28/h10-11,13-19,21H,4-9,12,20H2,1-3H3,(H,27,28)/b15-13-,19-18-,22-14-,23-21- |

InChI Key |

YICSHLQWGQTKJL-NGPIGFRJSA-N |

Isomeric SMILES |

CCCCCCCCCOC1=CC=CC=C1/C=C\C(=C/C=C\C(=C/C(=O)O)\C)\C |

SMILES |

CCCCCCCCCOC1=CC=CC=C1C=CC(=CC=CC(=CC(=O)O)C)C |

Canonical SMILES |

CCCCCCCCCOC1=CC=CC=C1C=CC(=CC=CC(=CC(=O)O)C)C |

synonyms |

3,7-dimethyl-9-(6-(nonyloxy)phenyl)-2,4,6,8-NTA all-E-3,7-dimethyl-9-(6-(nonyloxy)phenyl)-2,4,6,8-nonatetraenoic acid Ro 23-2895 Ro-23-2895 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Exo-2-(1-methoxyethenyl)bicyclo[2.2.1]heptane](/img/structure/B217112.png)